4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide, also known as ACP-5862, is a major circulating human metabolite of the Bruton tyrosine kinase (BTK) inhibitor acalabrutinib. [, ] It is formed through CYP3A-mediated oxidation of the pyrrolidine ring in acalabrutinib. [, ] Like its parent compound, ACP-5862 exhibits intrinsic BTK inhibitory activity and a similar kinase selectivity profile. [, ] This makes it a subject of interest in scientific research, specifically in the context of understanding the pharmacological activity and potential contribution of acalabrutinib metabolites.
ACP-5862 is derived from acalabrutinib through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP3A4. It is classified as a small molecule drug and belongs to the category of Bruton tyrosine kinase inhibitors. This classification is crucial as it highlights its role in modulating signaling pathways involved in B-cell proliferation and survival.
The synthesis of ACP-5862 involves complex organic reactions that include purification and structural elucidation techniques. The initial formation of ACP-5862 is attributed to the metabolic conversion of acalabrutinib, primarily mediated by CYP3A4 enzymes. The use of advanced techniques such as nuclear magnetic resonance spectroscopy has facilitated the understanding of its structure and the subsequent chemical synthesis processes.
The molecular structure of ACP-5862 features a complex arrangement that includes various functional groups contributing to its pharmacological activity. The compound's molecular formula can be represented as C₁₈H₁₈N₄O₂, with a molecular weight of approximately 338.36 g/mol.
ACP-5862 participates in several biochemical reactions that are essential for its activity as a Bruton tyrosine kinase inhibitor. The primary reaction involves the covalent modification of the cysteine residue in the active site of Bruton tyrosine kinase.
The mechanism of action for ACP-5862 involves selective inhibition of Bruton tyrosine kinase, which plays a pivotal role in B-cell receptor signaling pathways. By binding covalently to the enzyme, ACP-5862 effectively prevents its activation, leading to decreased survival signals for malignant B-cells.
ACP-5862 is primarily used in clinical research focused on hematological malignancies. Its role as an active metabolite enhances the understanding of drug efficacy and safety profiles for acalabrutinib.
Bruton tyrosine kinase, a non-receptor tyrosine kinase belonging to the Tec kinase family, serves as a critical signaling node downstream of the B-cell receptor. Upon B-cell receptor engagement, Bruton tyrosine kinase is recruited to the cell membrane via interactions between its pleckstrin homology domain and phosphatidylinositol-3,4,5-triphosphate. This recruitment enables a two-step activation process: initial phosphorylation at tyrosine residue 551 by Src family kinases or spleen tyrosine kinase, followed by autophosphorylation at tyrosine 223, which stabilizes the kinase in its fully active conformation [5]. The activated enzyme subsequently phosphorylates phospholipase C gamma 2, triggering calcium flux, diacylglycerol production, and nuclear factor kappa B activation – collectively driving B-cell proliferation, differentiation, and survival [5] [6].
In B-cell malignancies, this signaling axis becomes dysregulated, with malignant cells exhibiting chronic active B-cell receptor signaling independent of antigen binding. This pathological signaling creates a dependency on Bruton tyrosine kinase for survival and proliferation, establishing it as a compelling therapeutic target. Bruton tyrosine kinase overexpression has been documented in chronic lymphocytic leukemia, mantle cell lymphoma, Waldenström macroglobulinemia, and diffuse large B-cell lymphoma, where it supports tumor cell adhesion, migration, and microenvironmental survival signals [5] [6]. The enzyme also integrates signals from chemokine receptors (CXCR4, CXCR5) and Toll-like receptors, further amplifying oncogenic pathways and facilitating lymph node homing and retention of malignant B-cells [5].
The development of Bruton tyrosine kinase inhibitors represents a transformative advancement in B-cell malignancy therapeutics. Ibrutinib, the first-in-class covalent inhibitor, demonstrated profound clinical efficacy by irreversibly binding to cysteine 481 within the Bruton tyrosine kinase adenosine triphosphate-binding pocket [9]. Despite its clinical success, ibrutinib's pharmacological profile revealed significant off-target inhibition against interleukin-2-inducible T-cell kinase, epidermal growth factor receptor, Janus kinase 3, and Tec family kinases, resulting in adverse effects including atrial fibrillation, bleeding diatheses, and skin toxicities [4] [9]. These limitations prompted the development of second-generation inhibitors with improved selectivity profiles.
Table 1: Evolution of Covalent Bruton Tyrosine Kinase Inhibitors
Generation | Agent | Bruton Tyrosine Kinase IC₅₀ (nM) | Key Selectivity Advantages | Clinical Indications |
---|---|---|---|---|
First | Ibrutinib | 1.5 | N/A (First-in-class) | Chronic lymphocytic leukemia, mantle cell lymphoma, Waldenström macroglobulinemia, marginal zone lymphoma |
Second | Acalabrutinib | 3.0 | Reduced inhibition of interleukin-2-inducible T-cell kinase, epidermal growth factor receptor, Tec kinases | Chronic lymphocytic leukemia, mantle cell lymphoma |
Second | Zanubrutinib | 0.5 | Minimal off-target activity against epidermal growth factor receptor, Janus kinase 3, interleukin-2-inducible T-cell kinase | Mantle cell lymphoma, Waldenström macroglobulinemia, marginal zone lymphoma |
Second | Orelabrutinib | 1.6 | Improved kinase selectivity profile | Approved in China for chronic lymphocytic leukemia, mantle cell lymphoma |
Second-generation inhibitors were engineered through structural modifications to minimize interactions with non-Bruton tyrosine kinase off-target kinases. Acalabrutinib incorporates a pyrrolopyrimidine scaffold that enhances selectivity, while zanubrutinib features a pyrimidinone core that optimizes Bruton tyrosine kinase binding kinetics [4] [9]. These agents achieve higher specificity by avoiding the reactive groups responsible for ibrutinib's promiscuous binding, resulting in reduced incidence of off-target-mediated toxicities while maintaining therapeutic efficacy [4] [7] [9]. The structural refinements also improved pharmacokinetic properties, with several second-generation agents demonstrating more complete lymph node penetration and sustained target occupancy [4].
Pharmacologically active metabolites significantly influence the therapeutic profile of kinase inhibitors through several mechanisms: extending target coverage beyond the parent drug's half-life, contributing substantial portions of overall target inhibition, and potentially exhibiting distinct selectivity profiles. For covalent Bruton tyrosine kinase inhibitors, the irreversible binding mechanism means that once a molecule engages the target, functional inhibition persists until new protein synthesis occurs, regardless of subsequent metabolite formation [2]. However, active metabolites can substantially prolong this inhibition by providing additional inhibitory molecules with extended systemic exposure.
The metabolic fate of acalabrutinib exemplifies this principle. Hepatic cytochrome P450 3A4-mediated oxidation converts acalabrutinib to ACP-5862 through pyrrolidine ring opening, producing a metabolite that retains the central pyrazolopyrimidine pharmacophore essential for Bruton tyrosine kinase binding [8]. While ACP-5862 exhibits approximately 50% lower potency than its parent (Bruton tyrosine kinase inhibition IC₅₀ = 5.0 nM versus 3.0 nM for acalabrutinib), its extended half-life (6.9 hours versus 1-2 hours for acalabrutinib) and approximately twofold higher systemic exposure create a complementary pharmacological profile [2] [8]. This kinetic advantage enables sustained Bruton tyrosine kinase occupancy during the interdose interval, particularly relevant given acalabrutinib's short plasma half-life.
Table 2: Pharmacokinetic Properties of Acalabrutinib and Its Active Metabolite ACP-5862
Parameter | Acalabrutinib | ACP-5862 | Pharmacological Significance |
---|---|---|---|
Formation Pathway | Parent drug | CYP3A4 metabolism | Dependent on hepatic function and drug interactions |
Plasma Half-life | 1-2 hours | 6.9 hours | Extended target coverage |
Mean Exposure (AUC) | Reference | 2-3 fold higher | Major contributor to total active moiety |
Bruton Tyrosine Kinase Inhibition IC₅₀ | 3.0 nM | 5.0 nM | Contributes significantly to overall efficacy |
Plasma Protein Binding | Not specified | 94.3-99.8% | Species-dependent variability |
Elimination | Hepatic metabolism (83.5% fecal) | Renal (12%) and fecal | Requires consideration in hepatic/renal impairment |
The combined presence of acalabrutinib and ACP-5862 creates a pharmacokinetic-pharmacodynamic synergy: the parent drug provides rapid, high-concentration exposure for immediate target engagement, while the metabolite maintains inhibitory pressure through prolonged systemic exposure [2]. This tandem activity is particularly valuable considering the dynamic nature of Bruton tyrosine kinase signaling in malignant B-cells and the need for continuous pathway suppression. Additionally, ACP-5862 demonstrates weak time-dependent inhibition of cytochrome P450 3A4 and cytochrome P450 2C8, introducing potential for drug-drug interactions that must be considered during clinical use [8]. Exposure-response analyses have confirmed that combined acalabrutinib and ACP-5862 exposures (measured as total active moieties) correlate with efficacy outcomes across B-cell malignancies, validating the metabolite's therapeutic contribution [2].
The emergence of active metabolites like ACP-5862 represents a crucial pharmacological consideration in Bruton tyrosine kinase inhibitor development. These metabolites may exhibit altered distribution patterns, potentially enhancing penetration into sanctuary sites like lymph nodes or the central nervous system. However, their structural similarities to parent compounds mean they remain vulnerable to the same resistance mechanisms, particularly cysteine 481 mutations that prevent covalent binding [9]. This limitation has spurred development of non-covalent Bruton tyrosine kinase inhibitors that bypass cysteine 481 dependence, representing the next frontier in overcoming resistance while maintaining therapeutic efficacy [6] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8